3,4-Dimethoxyphenyl thiocyanate
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Overview
Description
3,4-Dimethoxyphenyl thiocyanate: is an organic compound with the molecular formula C9H9NO2S . It belongs to the class of organic thiocyanates, which are characterized by the presence of the thiocyanate functional group (R-S-C≡N). This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethoxyphenyl thiocyanate typically involves the reaction of 3,4-dimethoxyphenyl halides with alkali thiocyanates in aqueous media. For example, 3,4-dimethoxyphenyl bromide can be treated with sodium thiocyanate in boiling ethanol to yield the desired thiocyanate compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxyphenyl thiocyanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the thiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-Dimethoxyphenyl thiocyanate is used as a building block in organic synthesis. It allows for the efficient introduction of the thiocyanate group into complex molecules, facilitating the synthesis of sulfur-containing compounds .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. Thiocyanate derivatives have shown promise as antibacterial, antiparasitic, and anticancer agents .
Industry: The compound is used in the development of corrosion inhibitors for metals. It has been studied for its effectiveness in protecting mild steel in acidic environments .
Mechanism of Action
The mechanism of action of 3,4-Dimethoxyphenyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can disrupt biological processes or enhance the stability of industrial materials .
Comparison with Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4,5-Trimethoxyphenethylamine (Mescaline): A naturally occurring compound with similar structural features.
Uniqueness: 3,4-Dimethoxyphenyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and potential biological activity. Unlike its analogues, this compound can participate in thiocyanation reactions, making it valuable in synthetic and industrial applications .
Properties
CAS No. |
5285-76-7 |
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Molecular Formula |
C9H9NO2S |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl) thiocyanate |
InChI |
InChI=1S/C9H9NO2S/c1-11-8-4-3-7(13-6-10)5-9(8)12-2/h3-5H,1-2H3 |
InChI Key |
WYWHPHJEJJOKGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)SC#N)OC |
Origin of Product |
United States |
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